molecular formula C18H26N2S B5807285 4-benzyl-N-cyclopentylpiperidine-1-carbothioamide

4-benzyl-N-cyclopentylpiperidine-1-carbothioamide

Cat. No.: B5807285
M. Wt: 302.5 g/mol
InChI Key: ROYLZNZEEOHKEZ-UHFFFAOYSA-N
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Description

4-benzyl-N-cyclopentylpiperidine-1-carbothioamide is a chemical compound with a molecular formula of C18H26N2S

Preparation Methods

The synthesis of 4-benzyl-N-cyclopentylpiperidine-1-carbothioamide involves several steps. One common method includes the reaction of benzyl chloride with cyclopentylamine to form N-cyclopentylbenzylamine. This intermediate is then reacted with piperidine-1-carbothioamide under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-benzyl-N-cyclopentylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

    Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to form corresponding amides or acids.

Scientific Research Applications

4-benzyl-N-cyclopentylpiperidine-1-carbothioamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-benzyl-N-cyclopentylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

4-benzyl-N-cyclopentylpiperidine-1-carbothioamide can be compared with similar compounds such as:

    4-benzylpiperidine: This compound has a similar structure but lacks the cyclopentyl and carbothioamide groups.

    N-cyclopentylpiperidine: This compound lacks the benzyl and carbothioamide groups.

    Piperidine-1-carbothioamide: This compound lacks the benzyl and cyclopentyl groups.

Properties

IUPAC Name

4-benzyl-N-cyclopentylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2S/c21-18(19-17-8-4-5-9-17)20-12-10-16(11-13-20)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYLZNZEEOHKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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